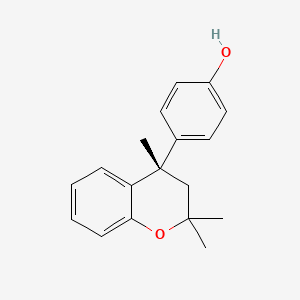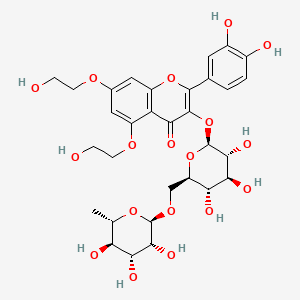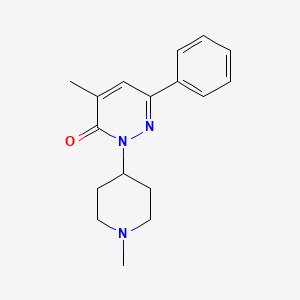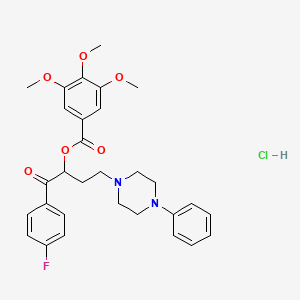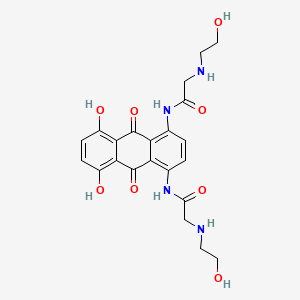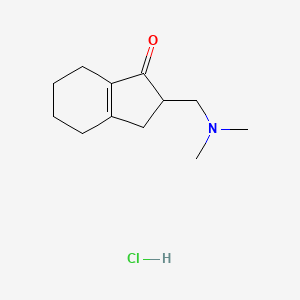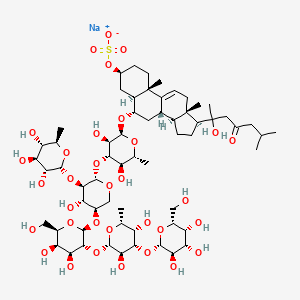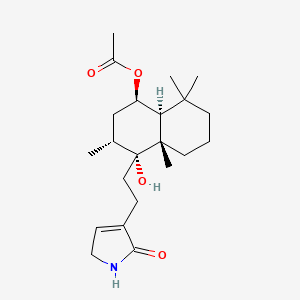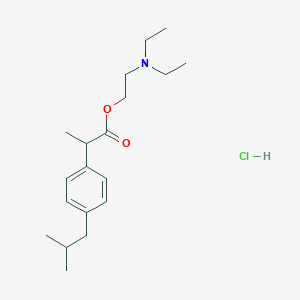
Diethylaminoethyl ibuprofen hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminoethyl ibuprofen hydrochloride is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the anti-inflammatory properties of ibuprofen with the enhanced solubility and bioavailability provided by the diethylaminoethyl group. It is primarily used in pharmaceutical formulations to improve the delivery and efficacy of ibuprofen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminoethyl ibuprofen hydrochloride typically involves the reaction of ibuprofen with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminoethyl ibuprofen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted ibuprofen derivatives.
Applications De Recherche Scientifique
Diethylaminoethyl ibuprofen hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in cell culture studies to investigate anti-inflammatory effects.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of ibuprofen.
Industry: Applied in the formulation of topical and oral pharmaceutical products
Mécanisme D'action
The mechanism of action of diethylaminoethyl ibuprofen hydrochloride is similar to that of ibuprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: The parent compound with similar anti-inflammatory properties but lower solubility.
Naproxen: Another NSAID with a longer half-life but different side effect profile.
Ketoprofen: Similar in action but with a higher risk of gastrointestinal side effects
Uniqueness
Diethylaminoethyl ibuprofen hydrochloride stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it more effective in delivering therapeutic effects at lower doses, reducing the risk of side effects .
Propriétés
Numéro CAS |
106492-87-9 |
|---|---|
Formule moléculaire |
C19H32ClNO2 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-6-20(7-2)12-13-22-19(21)16(5)18-10-8-17(9-11-18)14-15(3)4;/h8-11,15-16H,6-7,12-14H2,1-5H3;1H |
Clé InChI |
CWKBMJZHISTTCK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


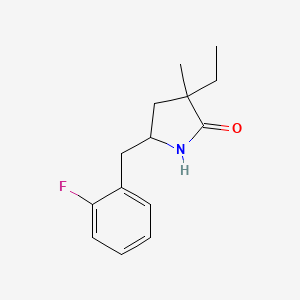
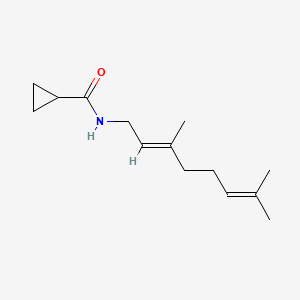
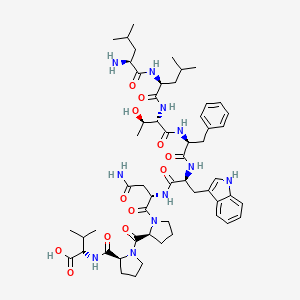
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

